
Sulfuric acid--N,N-dimethylacetamide (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid–N,N-dimethylacetamide (1/1) is a compound formed by the combination of sulfuric acid and N,N-dimethylacetamide in a 1:1 molar ratio Sulfuric acid is a highly corrosive and strong mineral acid, while N,N-dimethylacetamide is a polar aprotic solvent known for its high thermal stability and miscibility with water and various organic solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid–N,N-dimethylacetamide (1/1) involves the careful mixing of equimolar amounts of sulfuric acid and N,N-dimethylacetamide. The reaction is typically carried out under controlled conditions to prevent excessive heat generation and ensure complete mixing. The reaction can be represented as follows:
H2SO4+C4H9NO→H2SO4⋅C4H9NO
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–N,N-dimethylacetamide (1/1) may involve the use of specialized equipment to handle the corrosive nature of sulfuric acid and ensure the safety of the process. The reaction is typically conducted in a reactor equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified and stored under appropriate conditions to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid–N,N-dimethylacetamide (1/1) can undergo various types of chemical reactions, including:
Oxidation: Sulfuric acid can act as an oxidizing agent, leading to the oxidation of organic compounds.
Reduction: Although less common, sulfuric acid can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, where the N,N-dimethylacetamide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sulfuric acid–N,N-dimethylacetamide (1/1) has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biological samples and as a solvent for certain biochemical reactions.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of coatings, fibers, and films due to its solvent properties.
Mécanisme D'action
The mechanism by which sulfuric acid–N,N-dimethylacetamide (1/1) exerts its effects involves the interaction of sulfuric acid with various substrates, leading to protonation, oxidation, or substitution reactions. The N,N-dimethylacetamide component acts as a solvent, facilitating the dissolution and interaction of reactants. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfuric acid–N,N-dimethylformamide (1/1): Similar in structure but with N,N-dimethylformamide instead of N,N-dimethylacetamide.
Sulfuric acid–N-methyl-2-pyrrolidone (1/1): Contains N-methyl-2-pyrrolidone as the solvent component.
Sulfuric acid–dimethyl sulfoxide (1/1): Uses dimethyl sulfoxide as the solvent.
Uniqueness
Sulfuric acid–N,N-dimethylacetamide (1/1) is unique due to the specific properties of N,N-dimethylacetamide, such as its high thermal stability and miscibility with a wide range of solvents. This makes it particularly useful in applications requiring high-temperature stability and solvent versatility.
Propriétés
Numéro CAS |
189764-45-2 |
|---|---|
Formule moléculaire |
C4H11NO5S |
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
N,N-dimethylacetamide;sulfuric acid |
InChI |
InChI=1S/C4H9NO.H2O4S/c1-4(6)5(2)3;1-5(2,3)4/h1-3H3;(H2,1,2,3,4) |
Clé InChI |
XBPDIWLEQPTEOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)
![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
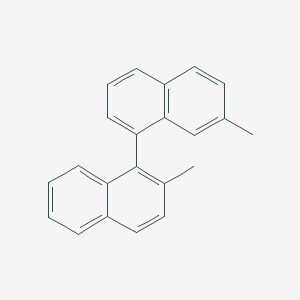
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
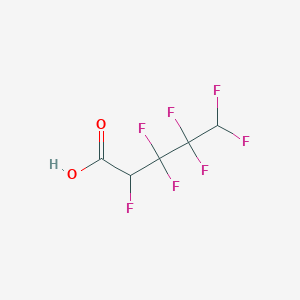
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
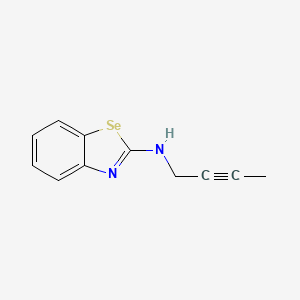
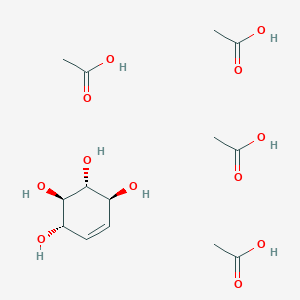
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)
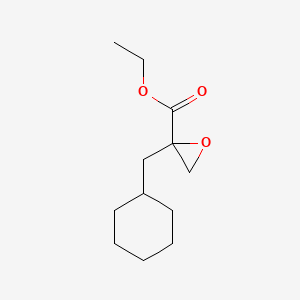
![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)

